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Compound of Interest

Compound Name:
Ethyl 4-amino-2-

hydroxypyrimidine-5-carboxylate

Cat. No.: B187205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-amino-2-
hydroxypyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry.

This document details its chemical identity, synthesis, and established role as a precursor to

pharmacologically active molecules. It is intended for researchers and professionals engaged

in drug discovery and development.

Chemical Identity and Physicochemical Properties
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative that exists in a

state of tautomeric equilibrium between its keto and enol forms. The predominant form is the

keto tautomer, for which the correct IUPAC name is Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-

5-carboxylate.[1] However, it is widely referred to by the name of its enol form in chemical

literature and commercial catalogs.
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Table 1: Physicochemical and Computed Properties
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Property Value Source

IUPAC Name

Ethyl 6-amino-2-oxo-1,2-

dihydropyrimidine-5-

carboxylate

PubChem[1]

Synonyms

Ethyl 4-amino-2-

hydroxypyrimidine-5-

carboxylate, 5-

Carbethoxycytosine

Chongqing Chemdad[2]

CAS Number 20187-46-6 PubChem[1]

Molecular Formula C₇H₉N₃O₃ PubChem[1]

Molecular Weight 183.16 g/mol PubChem[1]

Melting Point 276 °C (decomposition) Chongqing Chemdad[2]

pKa (Predicted) 7.91 ± 0.10 Chongqing Chemdad[2]

XLogP3 (Computed) -0.2 PubChem[1]

Hydrogen Bond Donor Count 3 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Topological Polar Surface Area 93.8 Å² PubChem[1]

Synthesis and Experimental Protocols
The primary synthesis of Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate is achieved

through the cyclocondensation of an activated three-carbon component with guanidine. A well-

established method involves the reaction of ethyl cyanoacetate with guanidine in the presence

of a strong base like sodium ethoxide.
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Starting Materials

Reaction & Workup

Guanidine Hydrochloride

Combine reagents and reflux

Ethyl Cyanoacetate Sodium Ethoxide in Ethanol

Evaporate solvent

Dissolve solid in boiling water

Acidify with acetic acid

Cool to induce crystallization

Filter and dry the product

Final Product

Click to download full resolution via product page

Detailed Experimental Protocol
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The following protocol is adapted from established procedures for the synthesis of structurally

related aminohydroxypyrimidines.

Materials:

Guanidine hydrochloride

Sodium metal

Absolute ethanol

Ethyl cyanoacetate

Glacial acetic acid

Procedure:

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux

condenser and a drying tube, dissolve sodium metal (1 atomic equivalent) in absolute

ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

Guanidine Liberation: In a separate flask, add guanidine hydrochloride (1.02 molar

equivalents) to a freshly prepared sodium ethoxide solution. The free guanidine base is

formed along with a precipitate of sodium chloride.

Formation of Ethyl Sodiocyanoacetate: To another solution of sodium ethoxide, cool the flask

and add ethyl cyanoacetate (1 molar equivalent). Stir until the salt is formed.

Condensation Reaction: Filter the sodium chloride from the guanidine solution and add the

clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate. Heat the

resulting mixture under reflux for 2-4 hours.

Workup and Isolation: After the reaction is complete, evaporate the ethanol solvent to

dryness. Dissolve the resulting solid residue in a minimal amount of boiling water.

Precipitation: Acidify the hot aqueous solution with glacial acetic acid. The desired product

will precipitate upon cooling.
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Purification: Collect the crystalline solid by filtration, wash with cold water, and dry under

vacuum to yield Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate.

Biological Activity and Applications in Drug
Development
While specific quantitative biological data for Ethyl 4-amino-2-hydroxypyrimidine-5-
carboxylate is not extensively documented in public literature, its primary value lies in its role

as a versatile synthetic intermediate. It serves as a foundational scaffold for the synthesis of

more complex molecules with significant therapeutic potential.

Anticancer Agents: The compound is a key reagent for the synthesis of cytidine-5-carboxylic

acid and its derivatives, which have been investigated as potential anticancer agents.[2]

Kinase Inhibitors: The 4-aminopyrimidine core is a well-known "hinge-binding" motif found in

numerous kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity

against various kinases involved in cell proliferation and angiogenesis, such as Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2).

Immunomodulators: Structurally related 2-aminopyrimidine derivatives have been

synthesized and evaluated as inhibitors of Signal Transducer and Activator of Transcription 6

(STAT6), a key protein in the signaling pathway of interleukins IL-4 and IL-13. Such inhibitors

have therapeutic potential for allergic and inflammatory diseases like asthma.

VEGFR-2 Signaling Pathway
Derivatives of the aminopyrimidine scaffold can function as ATP-competitive inhibitors of the

VEGFR-2 tyrosine kinase domain. By blocking the phosphorylation and subsequent activation

of VEGFR-2, these compounds can inhibit downstream signaling cascades that lead to

endothelial cell proliferation, migration, and survival, which are hallmark processes of

angiogenesis required for tumor growth.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2

[label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor

[label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K
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[label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC",

fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4",

fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK

[label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK",

fillcolor="#F1F3F4", fontcolor="#202124"]; CellResponse [label="Angiogenesis\n(Proliferation,

Migration, Survival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 ->

PI3K [label=" Activates"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335",

style=dashed, label=" Blocks ATP\nbinding site"];

PLCg -> PKC -> RAF -> MEK -> ERK; PI3K -> AKT;

ERK -> CellResponse; AKT -> CellResponse; } Caption: Inhibition of the VEGFR-2 signaling

pathway.

STAT6 Signaling Pathway
The STAT6 signaling pathway is crucial for T-helper cell 2 (Th2) differentiation, which is

implicated in allergic responses. IL-4 or IL-13 binding to their receptors activates Janus kinases

(JAKs), which then phosphorylate and activate STAT6. Activated STAT6 dimerizes, translocates

to the nucleus, and initiates the transcription of genes responsible for Th2 differentiation.

Inhibitors based on the pyrimidine scaffold can disrupt this process.

// Nodes Cytokine [label="IL-4 / IL-13", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor

[label="IL-4/IL-13 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK",

fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT6 [label="STAT6", fillcolor="#F1F3F4",

fontcolor="#202124"]; pSTAT6 [label="p-STAT6", fillcolor="#F1F3F4", fontcolor="#202124"];

Dimer [label="p-STAT6 Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus

[label="Nucleus", shape=oval, style=dashed, fontsize=12]; Transcription [label="Gene

Transcription\n(Th2 Differentiation)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Inhibitor [label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK ->

STAT6 [label=" Phosphorylates"]; STAT6 -> pSTAT6; pSTAT6 -> Dimer [label=" Dimerizes"];
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Dimer -> Nucleus [label=" Translocates"]; Nucleus -> Transcription [label=" Initiates"]; Inhibitor -

> STAT6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Prevents\nactivation"]; }

Caption: Inhibition of the IL-4/IL-13/STAT6 signaling pathway.

Conclusion
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a foundational molecule in medicinal

chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive

starting point for the development of sophisticated therapeutic agents. While the compound

itself may not be the final active pharmaceutical ingredient, its pyrimidine core is central to the

mechanism of action of numerous targeted therapies, particularly in oncology and immunology.

Further exploration and derivatization of this scaffold hold significant promise for the discovery

of novel drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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